molecular formula C28H19ClN2O6S B2638502 Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylquinazoline-7-carboxylate CAS No. 422273-79-8

Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylquinazoline-7-carboxylate

Cat. No. B2638502
CAS RN: 422273-79-8
M. Wt: 546.98
InChI Key: IGFYDQTZUXTHLL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a quinazoline, a chromene, and a thioether. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the quinazoline ring could be formed through a condensation reaction, while the chromene could be introduced through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the thioether group could be oxidized, or the chromene could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, it might have a certain solubility in water or a specific melting point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with a specific protein or enzyme in the body .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Future research could explore the synthesis, properties, and potential uses of this compound. For example, it could be studied for its potential use as a pharmaceutical or as a building block in organic synthesis .

properties

IUPAC Name

methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19ClN2O6S/c1-36-26(34)18-8-11-20-22(13-18)30-28(31(25(20)33)14-16-6-9-19(29)10-7-16)38-15-23(32)21-12-17-4-2-3-5-24(17)37-27(21)35/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFYDQTZUXTHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC4=CC=CC=C4OC3=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylquinazoline-7-carboxylate

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